

physicochemical properties of N-cyclohexylpiperazine

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Compound of Interest

Compound Name: *1-Cyclohexylpiperazine*

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An In-depth Technical Guide to the Physicochemical Properties of N-cyclohexylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-cyclohexylpiperazine (CAS RN: 17766-28-8). The information herein is intended to support research, drug discovery, and development activities by presenting key data in a structured format, alongside detailed experimental methodologies.

Physicochemical Data Summary

N-cyclohexylpiperazine is an organic compound featuring a piperazine ring substituted with a cyclohexyl group.^[1] This structural motif is a valuable pharmacophore in medicinal chemistry. ^[1] The empirical and physicochemical data for N-cyclohexylpiperazine are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₀ N ₂	[1] [2] [3]
Molecular Weight	168.28 g/mol	[1] [2] [3] [4] [5]
Appearance	White to light yellow or yellow-brownish low melting solid/powder.	[1] [2] [3]
Melting Point	28-32 °C	[2] [3] [6] [7]
	32-37 °C	[5]
Boiling Point	255.7 °C at 760 mmHg	[6]
	287.25 °C (rough estimate)	[1] [2] [3]
Density	0.969 g/cm ³	[6]
	0.9725 g/cm ³ (rough estimate)	[1] [2] [3]
Solubility	Slightly soluble in Chloroform and Methanol.	[2] [3]
pKa (Predicted)	9.25 ± 0.10	[1] [2] [3]
LogP	1.4	[4]
	1.49100	[6]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds such as N-cyclohexylpiperazine.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.[\[8\]](#) The presence of impurities generally leads to a depression and broadening of the melting point range.[\[8\]](#)

A common method for determining the melting point is the capillary tube method, often utilizing a Thiele tube or a digital melting point apparatus.[8][9]

Protocol: Capillary Tube Method[8][9][10]

- Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm by tapping the tube.[9][10]
- Apparatus Setup:
 - Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in a Thiele tube containing a high-boiling point liquid like mineral oil or silicone oil.[8]
 - Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[11]
- Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[8] In a Thiele tube, the side arm is heated to allow for uniform temperature distribution via convection currents.[8]
- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded.[8] This range is the melting point of the substance.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12][13][14]

Protocol: Capillary Method (Siwoloboff's Method)[12][14][15][16]

- Sample Preparation: A few milliliters of the liquid are placed in a small test tube (fusion tube). [13][15] A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[15]

- Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil in a Thiele tube or an aluminum block).[12][15][16] The thermometer bulb and the sample should be at the same level.[15]
- Heating: The apparatus is heated slowly and uniformly.[15]
- Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[15] The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[17]

Protocol: Qualitative Solubility Test[17][18][19][20]

- Preparation: Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[18]
- Solvent Addition: Add a measured volume of the solvent (e.g., 0.75 mL) in small portions to the test tube.[18]
- Mixing: After each addition, vigorously shake or stir the mixture for a set period, typically 10-60 seconds.[17][18]
- Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent. If it remains undissolved, it is considered insoluble.[17]
- Systematic Testing: A systematic approach is often used, starting with water. If the compound is insoluble in water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions is tested to identify acidic or basic functional groups.[18][19]

pKa Determination

The pKa is a measure of the acidity of a compound. For a basic compound like N-cyclohexylpiperazine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and precise method for pKa determination.[21][22][23]

Protocol: Potentiometric Titration[21][22]

- Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared.[21]
- Apparatus Setup: A calibrated pH meter with an electrode is placed in the solution, which is continuously stirred using a magnetic stirrer.[21] The solution is often purged with nitrogen to remove dissolved carbon dioxide.[21]
- Titration: A standardized solution of a strong acid (for a basic analyte) or a strong base (for an acidic analyte) is added in small, precise increments from a burette.[21]
- Data Collection: The pH of the solution is recorded after each addition of the titrant.[21]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[23][24] The inflection point of the curve corresponds to the equivalence point.[22]

LogP Determination

LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium distribution of the compound between an immiscible organic solvent (commonly n-octanol) and an aqueous phase (commonly a buffer at a specific pH, like PBS at pH 7.4).[25][26]

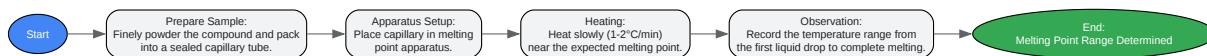
Protocol: Shake-Flask Method[23][25]

- Phase Preparation: n-octanol and the aqueous buffer are mutually saturated by mixing them and allowing the phases to separate.[25]
- Partitioning: A known amount of the compound is dissolved in a mixture of the pre-saturated n-octanol and aqueous buffer.[25]

- Equilibration: The mixture is agitated (e.g., by shaking or rotating) for a sufficient time to allow equilibrium to be reached (e.g., 1 hour).[25] The mixture is then centrifuged to ensure complete phase separation.
- Concentration Measurement: The concentration of the compound in each phase (the n-octanol and the aqueous buffer) is measured. This is often done using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[25][27]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.[26] LogP is the base-10 logarithm of P.[26]

Visualizations

The following diagrams illustrate common experimental workflows for determining the physicochemical properties of a compound like N-cyclohexylpiperazine.



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Caption: Workflow for Melting Point Determination by the Capillary Method.



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Caption: Workflow for pKa Determination by Potentiometric Titration.

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References

- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 4. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclohexylpiperazine = 97.0 GC 17766-28-8 [sigmaaldrich.com]
- 6. 1-Cyclohexylpiperazine | CAS#:17766-28-8 | Chemsoc [chemsoc.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. byjus.com [byjus.com]
- 17. chem.ws [chem.ws]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. scribd.com [scribd.com]
- 20. saltise.ca [saltise.ca]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. study.com [study.com]
- 25. enamine.net [enamine.net]

- 26. acdlabs.com [acdlabs.com]
- 27. agilent.com [agilent.com]
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